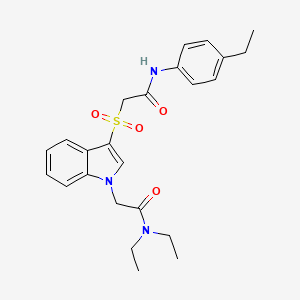
N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might have a relatively high melting point due to the presence of the amide and sulfonamide groups, which can form strong intermolecular hydrogen bonds .Applications De Recherche Scientifique
Anticancer Applications
The synthesis and molecular docking analysis of compounds related to N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide have indicated potential anticancer properties. For instance, studies involving the synthesis of related acetamide derivatives and their evaluation as glutaminase inhibitors have shown promising results in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012). These findings suggest that modifications of the core structure could lead to the development of new therapeutic agents targeting cancer.
Antimicrobial and Antifungal Applications
Several synthesized derivatives have demonstrated significant antimicrobial and antifungal activities. The design and synthesis of novel acetamide derivatives have yielded compounds with promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as against fungal species such as molds and dermatophytes (Bardiot et al., 2015). These results highlight the potential of acetamide derivatives in treating infectious diseases caused by resistant microorganisms.
Structural and Molecular Docking Studies
Structural analysis and molecular docking studies have played a crucial role in understanding the interaction mechanisms of these compounds with biological targets. For example, the design-based synthesis and molecular docking analysis of an anti-inflammatory drug revealed insights into the compound's binding affinity towards the cyclooxygenase COX-1 and COX-2 domains (Al-Ostoot et al., 2020). Such studies are instrumental in guiding the design of more potent and selective therapeutic agents.
Antithrombotic Properties
Research on related compounds, such as N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride, has uncovered novel antithrombotic properties, demonstrating efficacy in animal models of thrombosis (Lorrain et al., 2003). This opens up new avenues for the development of oral antithrombotic agents.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-4-18-11-13-19(14-12-18)25-23(28)17-32(30,31)22-15-27(16-24(29)26(5-2)6-3)21-10-8-7-9-20(21)22/h7-15H,4-6,16-17H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMJWZFVGCUSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

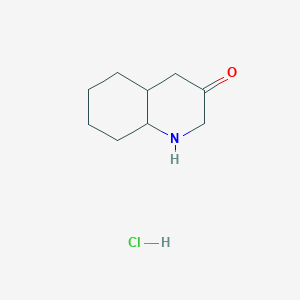
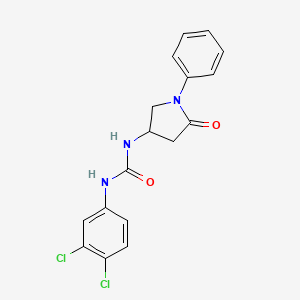
![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)
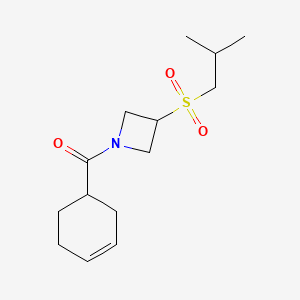
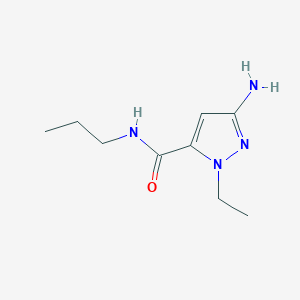
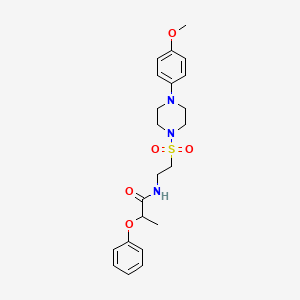

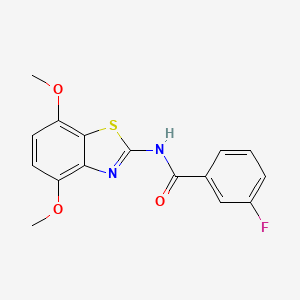
![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)